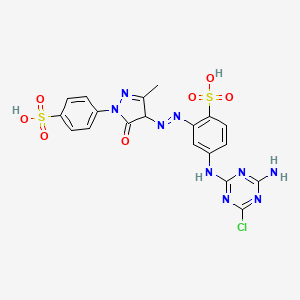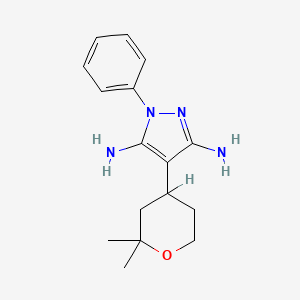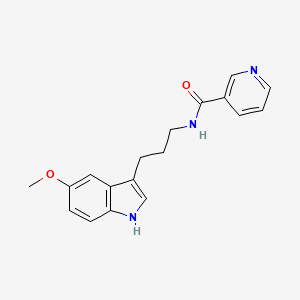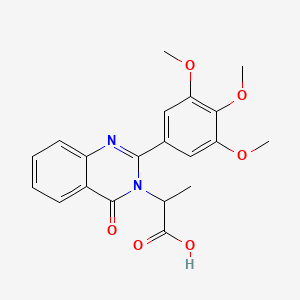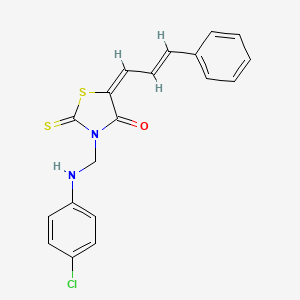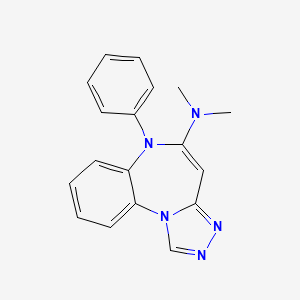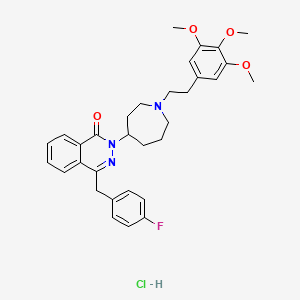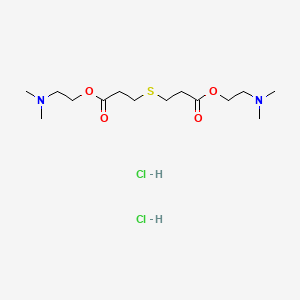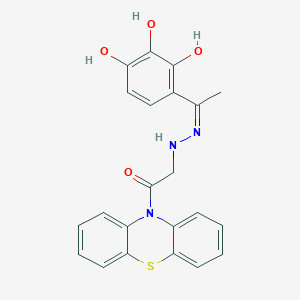
10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class. This compound is characterized by its unique structure, which includes a phenothiazine core linked to a hydrazinoacetyl group and a 2,3,4-trihydroxyphenyl moiety. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine typically involves multiple steps. One common synthetic route starts with the preparation of the phenothiazine core, followed by the introduction of the hydrazinoacetyl group and the 2,3,4-trihydroxyphenyl moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phenothiazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce reduced phenothiazine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.
Aplicaciones Científicas De Investigación
10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
Phenothiazine: The parent compound of the phenothiazine class, known for its antipsychotic and antiemetic properties.
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic medication.
Thioridazine: Another phenothiazine derivative with antipsychotic and antiemetic effects.
Uniqueness
10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine is unique due to its specific structure, which combines the phenothiazine core with a hydrazinoacetyl group and a 2,3,4-trihydroxyphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
68026-86-8 |
|---|---|
Fórmula molecular |
C22H19N3O4S |
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
1-phenothiazin-10-yl-2-[(2Z)-2-[1-(2,3,4-trihydroxyphenyl)ethylidene]hydrazinyl]ethanone |
InChI |
InChI=1S/C22H19N3O4S/c1-13(14-10-11-17(26)22(29)21(14)28)24-23-12-20(27)25-15-6-2-4-8-18(15)30-19-9-5-3-7-16(19)25/h2-11,23,26,28-29H,12H2,1H3/b24-13- |
Clave InChI |
GVRWIBQPXCZHKT-CFRMEGHHSA-N |
SMILES isomérico |
C/C(=N/NCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)/C4=C(C(=C(C=C4)O)O)O |
SMILES canónico |
CC(=NNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)C4=C(C(=C(C=C4)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


